2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a triazole ring, a phenoxy group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. One common route starts with the preparation of the 3-chloro-4-fluorophenoxyacetic acid, which is then reacted with appropriate reagents to introduce the triazole and sulfanylacetamide groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N-dimethylaminoethanol (DMAE) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or triazole moieties, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents for these reactions include dichloromethane, DMAE, DBU, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring and phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)acetic acid: Shares the phenoxy group but lacks the triazole and sulfanylacetamide moieties.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Contains a similar sulfanylacetamide structure but with different substituents.
Pyraflufen-ethyl: Another compound with a phenoxy group, used as a herbicide.
Uniqueness
2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its combination of a triazole ring, phenoxy group, and sulfanylacetamide moiety. This unique structure imparts specific chemical properties and potential biological activities that are not found in similar compounds.
Properties
IUPAC Name |
2-[[5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN4O2S/c1-18-11(16-17-12(18)21-6-10(15)19)5-20-7-2-3-9(14)8(13)4-7/h2-4H,5-6H2,1H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCHMRGFZAMNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)COC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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